4-(4-Bromobenzyloxy)benzaldehyde
Overview
Description
4-(4-Bromobenzyloxy)benzaldehyde is an organic compound with the molecular formula C14H11BrO2 and a molecular weight of 291.14 g/mol . It is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a benzaldehyde moiety. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(4-Bromobenzyloxy)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl alcohol with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromobenzyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide
Major Products:
Oxidation: 4-(4-Bromobenzyloxy)benzoic acid.
Reduction: 4-(4-Bromobenzyloxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
4-(4-Bromobenzyloxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various functional materials
Biology: It is employed in the development of bioactive compounds and as a probe in biochemical studies
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and therapeutic compounds
Industry: It is utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 4-(4-Bromobenzyloxy)benzaldehyde is primarily related to its reactivity as an aldehyde and the presence of the bromine atom. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in electrophilic aromatic substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- 4-Bromobenzaldehyde
- 4-(4-Methoxybenzyloxy)benzaldehyde
- 4-(4-Chlorobenzyloxy)benzaldehyde
Comparison: 4-(4-Bromobenzyloxy)benzaldehyde is unique due to the presence of both the bromine atom and the benzyloxy group, which confer distinct reactivity and properties compared to its analogs. For instance, the bromine atom enhances its electrophilicity, making it more reactive in substitution reactions compared to 4-(4-Methoxybenzyloxy)benzaldehyde .
Properties
IUPAC Name |
4-[(4-bromophenyl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCGRPJQAXHMMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353247 | |
Record name | 4-[(4-Bromophenyl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149833-95-4 | |
Record name | 4-[(4-Bromophenyl)methoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149833-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Bromophenyl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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